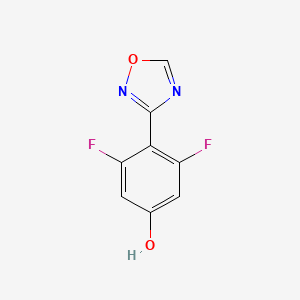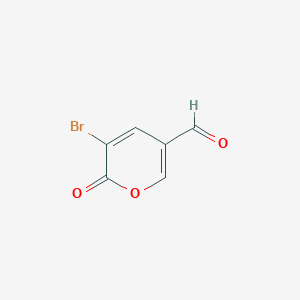
3-Bromo-2-oxo-2H-pyran-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-oxo-2H-pyran-5-carbaldehyde: is a chemical compound with the molecular formula C6H3BrO3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde typically involves the bromination of 2-oxo-2H-pyran-5-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, ether).
Major Products:
Substitution: Various substituted pyran derivatives.
Oxidation: 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid.
Reduction: 3-Bromo-2-oxo-2H-pyran-5-methanol.
科学研究应用
Chemistry: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated pyran derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: Potential applications in medicinal chemistry include the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde depends on its specific application. In general, the compound may interact with biological molecules through its reactive functional groups (bromine and aldehyde). These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially altering their function.
Molecular Targets and Pathways:
Proteins: The aldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting their activity.
Nucleic Acids: The bromine atom can participate in halogen bonding with nucleic acids, affecting their stability and function.
相似化合物的比较
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromo-2-oxo-2H-pyran-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Oxo-2H-pyran-5-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-2-oxo-2H-pyran-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
属性
IUPAC Name |
5-bromo-6-oxopyran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3/c7-5-1-4(2-8)3-10-6(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZFIIIVALNHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

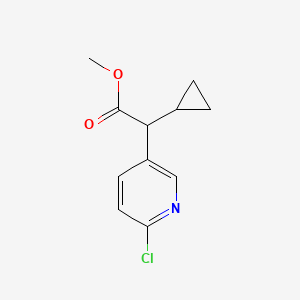
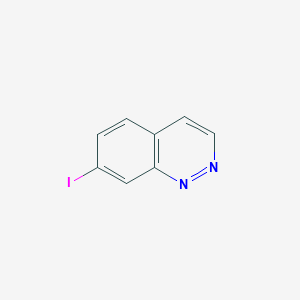
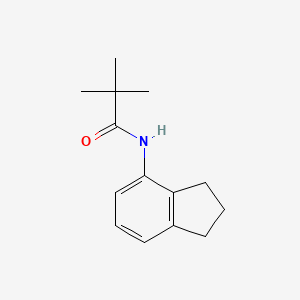

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
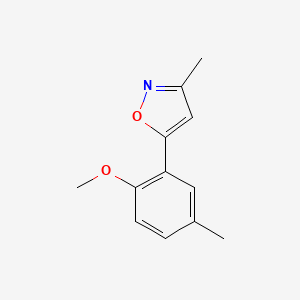
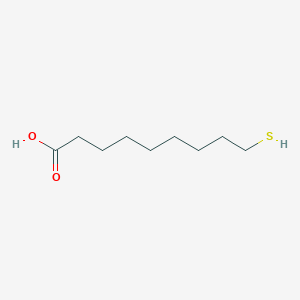
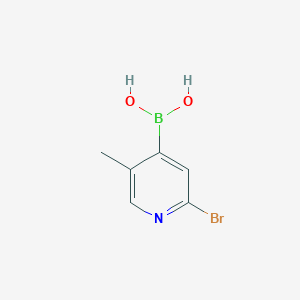

![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)
